molecular formula C17H18F3NO3 B5294846 3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid

3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B5294846
M. Wt: 341.32 g/mol
InChI Key: LYWUAZCAWKLZHC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl, trifluoromethyl, and phenylcarbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring and subsequent functionalization. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of dimethyl, trifluoromethyl, and phenylcarbamoyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influence on gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-6-(3-chlorophenylcarbamoyl)-cyclohex-3-enecarboxylic acid
  • 3,4-Dimethyl-6-(3-methylphenylcarbamoyl)-cyclohex-3-enecarboxylic acid
  • 3,4-Dimethyl-6-(3-nitrophenylcarbamoyl)-cyclohex-3-enecarboxylic acid

Uniqueness

3,4-Dimethyl-6-(3-trifluoromethyl-phenylcarbamoyl)-cyclohex-3-enecarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3,4-dimethyl-6-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-9-6-13(14(16(23)24)7-10(9)2)15(22)21-12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWUAZCAWKLZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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